REACTION_CXSMILES
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[N:1]1([C:11]2[C:12]([C:17]#[N:18])=[N:13][CH:14]=[CH:15][CH:16]=2)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.N>[Ni].CO>[N:1]1([C:11]2[C:12]([CH2:17][NH2:18])=[N:13][CH:14]=[CH:15][CH:16]=2)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1
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Name
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|
Quantity
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2.35 g
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Type
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reactant
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Smiles
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N1(CCCC2=CC=CC=C12)C=1C(=NC=CC1)C#N
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Name
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Quantity
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170 mL
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Type
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solvent
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Smiles
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CO
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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N
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Name
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Quantity
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0 (± 1) mol
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Type
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catalyst
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Smiles
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[Ni]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the supernatant was removed by suction
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Type
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WASH
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Details
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The catalyst was washed with anhydrous MeOH (100 mL×3) by settlement and suction
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Type
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CUSTOM
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Details
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by bubbling anhydrous NH3 through the mixture for 10 minutes at room temperature
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Duration
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10 min
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Type
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FILTRATION
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Details
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The mixture was filtered through a celite pad (60 mL sintered glass funnel, 1 cm thickness)
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Type
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WASH
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Details
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the filter cake was washed with MeOH (total filtrate ˜200 mL)
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Type
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CONCENTRATION
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Details
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The filtrate was concentrated to dryness by rotary evaporation
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Type
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CUSTOM
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Details
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the residue was purified by silica gel column chromatography (200 mL silica, 10% MeOH/CH2Cl2 containing 1% NH4OH)
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Reaction Time |
4 h |
Name
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|
Type
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product
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Smiles
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N1(CCCC2=CC=CC=C12)C=1C(=NC=CC1)CN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |